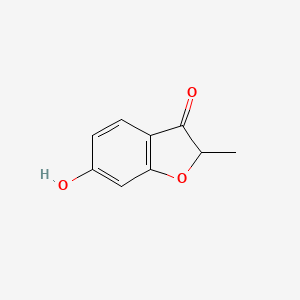
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound that features both a dioxolane ring and a pyrazole ring attached to a pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine typically involves the formation of the dioxolane and pyrazole rings followed by their attachment to the pyridine core. One common method involves the reaction of a pyridine derivative with a dioxolane precursor under acidic conditions to form the dioxolane ring. Subsequently, the pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine derivatives .
Applications De Recherche Scientifique
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di(1H-pyrazol-3-yl)pyridine: Similar structure but lacks the dioxolane ring.
2-(1,3-dioxolan-2-yl)pyridine: Similar structure but lacks the pyrazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but differs in the substituents and overall structure.
Uniqueness
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is unique due to the presence of both the dioxolane and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-yl)-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C11H11N3O2/c1-2-8(9-4-5-12-14-9)13-10(3-1)11-15-6-7-16-11/h1-5,11H,6-7H2,(H,12,14) |
Clé InChI |
NLHKIINSRLLXAD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=CC(=N2)C3=CC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(thiazol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8357229.png)









